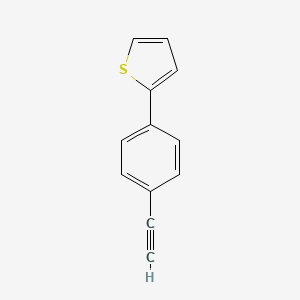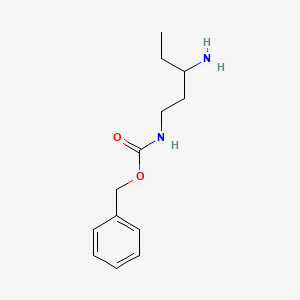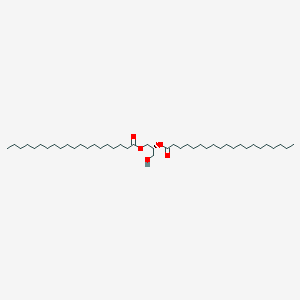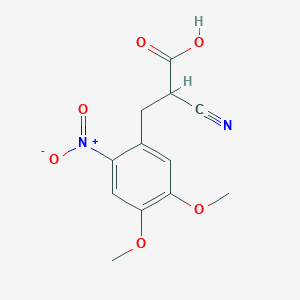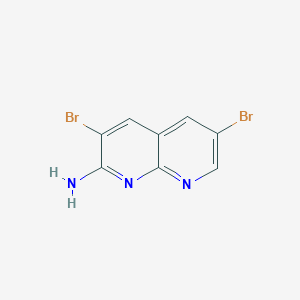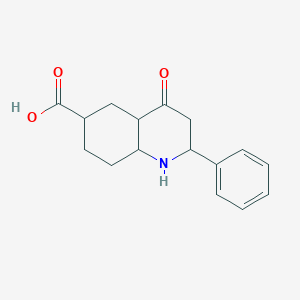
N-(6-Methoxy-4,5-dimethyl-(quinolin-8-YL))pentane-1,4-diamine maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Methoxy-4,5-dimethyl-(quinolin-8-YL))pentane-1,4-diamine maleate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methoxy-4,5-dimethyl-(quinolin-8-YL))pentane-1,4-diamine maleate typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes include the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction . These methods often require specific catalysts and reaction conditions, such as acidic or basic environments, high temperatures, and specific solvents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and implementing cost-effective and environmentally friendly processes .
化学反応の分析
Types of Reactions
N-(6-Methoxy-4,5-dimethyl-(quinolin-8-YL))pentane-1,4-diamine maleate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
科学的研究の応用
N-(6-Methoxy-4,5-dimethyl-(quinolin-8-YL))pentane-1,4-diamine maleate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of malaria and other diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(6-Methoxy-4,5-dimethyl-(quinolin-8-YL))pentane-1,4-diamine maleate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug.
Quinine: Another antimalarial compound derived from the bark of the cinchona tree.
Camptothecin: A quinoline alkaloid with anticancer properties.
Uniqueness
N-(6-Methoxy-4,5-dimethyl-(quinolin-8-YL))pentane-1,4-diamine maleate is unique due to its specific structural features and the presence of the methoxy and dimethyl groups on the quinoline ring. These modifications can influence its biological activity and make it distinct from other quinoline derivatives .
特性
分子式 |
C21H29N3O5 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;1-N-(6-methoxy-4,5-dimethylquinolin-8-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C17H25N3O.C4H4O4/c1-11-7-9-20-17-14(19-8-5-6-12(2)18)10-15(21-4)13(3)16(11)17;5-3(6)1-2-4(7)8/h7,9-10,12,19H,5-6,8,18H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
GZJWSSUNCHKRGV-BTJKTKAUSA-N |
異性体SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)NCCCC(C)N)OC)C.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)NCCCC(C)N)OC)C.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


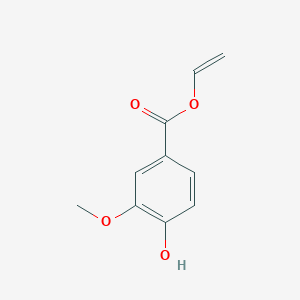
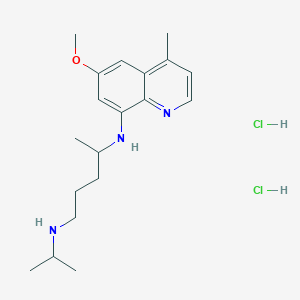

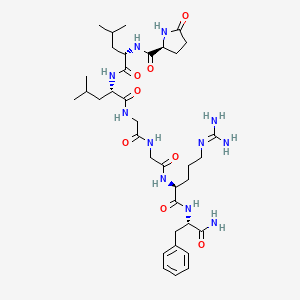
![9,9'-Spirobi[fluorene]-2',7-diyldiboronic acid](/img/structure/B15131505.png)
![N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamate](/img/structure/B15131508.png)
